molecular formula C19H16Cl2N2O4 B2389336 3,3'-((3,4-dichlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) CAS No. 883084-87-5

3,3'-((3,4-dichlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)

Cat. No.: B2389336
CAS No.: 883084-87-5
M. Wt: 407.25
InChI Key: WFIXUIDIRGUTFI-UHFFFAOYSA-N
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Description

“3,3’-((3,4-dichlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)” is a synthetic organic compound that belongs to the class of pyridinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,3’-((3,4-dichlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)” typically involves the condensation of 3,4-dichlorobenzaldehyde with 4-hydroxy-6-methyl-2-pyridone under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers could investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound could be explored as a lead compound for drug development. Its structure may be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In industry, the compound could find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of “3,3’-((3,4-dichlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)” would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA, modulating their function and leading to various biological effects. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-((3,4-dichlorophenyl)methylene)bis(4-hydroxy-2-methylpyridin-2(1H)-one)
  • 3,3’-((3,4-dichlorophenyl)methylene)bis(4-hydroxy-6-ethylpyridin-2(1H)-one)

Uniqueness

The uniqueness of “3,3’-((3,4-dichlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)” lies in its specific substitution pattern on the pyridinone rings and the dichlorophenyl group. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)-(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-4-hydroxy-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O4/c1-8-5-13(24)16(18(26)22-8)15(10-3-4-11(20)12(21)7-10)17-14(25)6-9(2)23-19(17)27/h3-7,15H,1-2H3,(H2,22,24,26)(H2,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIXUIDIRGUTFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(C2=CC(=C(C=C2)Cl)Cl)C3=C(C=C(NC3=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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